6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an amino group at position 6, an ethyl group at position 2, a methyl group at position 5, and a hydroxyl group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods. One common approach involves the condensation of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the target compound . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-ethyl-3-methyl-2-butanone in the presence of a base, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve yields . Additionally, the use of eco-friendly solvents and catalysts is being investigated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes and receptors, disrupting their normal function. For example, it has been shown to inhibit the activity of certain kinases and polymerases, leading to the suppression of cell proliferation and viral replication . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to form stable interactions with the active sites of the enzymes and receptors.
Comparison with Similar Compounds
6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds in the triazolopyrimidine family:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Similar structure but lacks the amino and ethyl groups.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Similar structure but lacks the amino and ethyl groups.
1,2,4-Triazolo[1,5-a]pyrimidine: Basic structure without the additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H11N5O |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
6-amino-2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H11N5O/c1-3-5-11-8-10-4(2)6(9)7(14)13(8)12-5/h3,9H2,1-2H3,(H,10,11,12) |
InChI Key |
ATTSZSWZOXAVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=C(C(=O)N2N1)N)C |
Origin of Product |
United States |
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